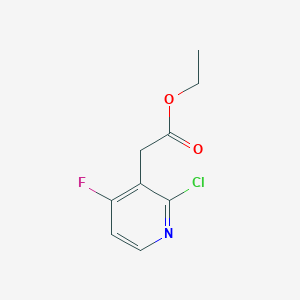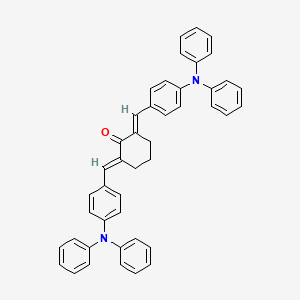
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a compound belonging to the class of dibenzylidene cyclohexanone derivatives. These compounds are known for their unique photophysical properties, including solvatochromism, acidochromism, and photochromism . The presence of conjugated double bonds and a completely delocalized electron system makes them fascinating for researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-(diphenylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a fluorescent sensor for detecting metal ions like mercury and chromium.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the development of photochromic materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone involves its interaction with molecular targets through its conjugated double bonds and electron-rich aromatic rings. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibenzylidenecyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is unique due to its diphenylamino substituents, which enhance its photophysical properties and make it a valuable compound for applications in sensors and photochromic materials .
Properties
Molecular Formula |
C44H36N2O |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[4-(N-phenylanilino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C44H36N2O/c47-44-36(32-34-24-28-42(29-25-34)45(38-16-5-1-6-17-38)39-18-7-2-8-19-39)14-13-15-37(44)33-35-26-30-43(31-27-35)46(40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-12,16-33H,13-15H2/b36-32+,37-33+ |
InChI Key |
YTZGDIFDHZGMID-CQHROMRQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)/C(=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

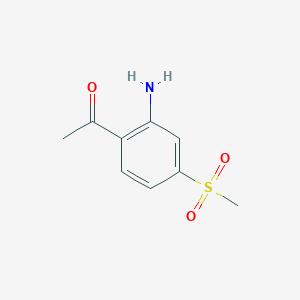
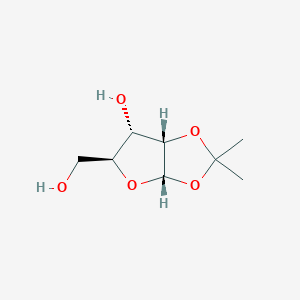
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
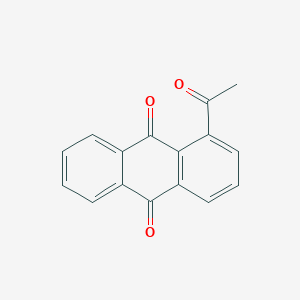
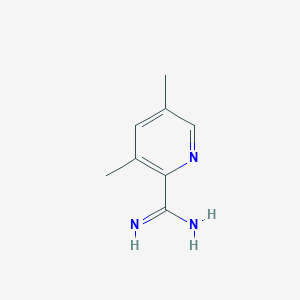
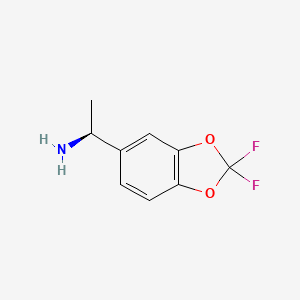
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
